molecular formula C17H35BSi B040552 1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- CAS No. 125212-52-4

1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)-

Cat. No.: B040552
CAS No.: 125212-52-4
M. Wt: 278.4 g/mol
InChI Key: HLPYYYQFMZDYKV-MSUUIHNZSA-N
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Description

1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- is an organic compound with the molecular formula C17H35BSi and a molecular weight of 278.36 g/mol . This compound is characterized by the presence of a butene backbone, a cyclohexyl group, a diethylboryl group, and a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- involves several steps. One common method includes the reaction of 1-butene with cyclohexylborane, followed by the addition of diethylborane and trimethylsilyl chloride. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alkanes or other reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving boron-containing compounds.

    Medicine: Research into boron-containing compounds has shown potential in drug development, particularly in the design of boron-based pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylboryl group can form reversible covalent bonds with nucleophilic sites on proteins, altering their activity and function. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)- in terms of its structure and reactivity.

Properties

IUPAC Name

[(E)-1-cyclohexyl-2-diethylboranylbut-1-enyl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35BSi/c1-7-16(18(8-2)9-3)17(19(4,5)6)15-13-11-10-12-14-15/h15H,7-14H2,1-6H3/b17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPYYYQFMZDYKV-MSUUIHNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC)(CC)C(=C(C1CCCCC1)[Si](C)(C)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(CC)(CC)/C(=C(/C1CCCCC1)\[Si](C)(C)C)/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35BSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)-
Reactant of Route 2
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)-
Reactant of Route 3
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)-
Reactant of Route 4
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)-
Reactant of Route 5
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)-
Reactant of Route 6
1-Butene, 1-cyclohexyl-2-diethylboryl-1-trimethylsilyl-, (E)-

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